molecular formula C27H25N3O5S2 B11659486 N,N'-bis(3,4-dimethylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide

N,N'-bis(3,4-dimethylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide

Cat. No.: B11659486
M. Wt: 535.6 g/mol
InChI Key: KQRDJSUQTAPXKL-UHFFFAOYSA-N
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Description

N,N’-bis(3,4-dimethylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzo[cd]indole core with two sulfonamide groups and two dimethylphenyl groups, making it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(3,4-dimethylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide typically involves multi-step organic reactions. The process often starts with the preparation of the benzo[cd]indole core, followed by the introduction of sulfonamide groups and the attachment of dimethylphenyl groups. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also incorporate continuous flow reactors and automated systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(3,4-dimethylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or other reduced derivatives. Substitution reactions can lead to a wide range of functionalized products, depending on the nature of the substituents introduced.

Scientific Research Applications

N,N’-bis(3,4-dimethylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may serve as a probe or inhibitor in biochemical assays, helping to elucidate biological pathways and interactions.

    Industry: The compound’s unique properties make it suitable for use in materials science, such as in the development of advanced polymers or electronic materials.

Mechanism of Action

The mechanism by which N,N’-bis(3,4-dimethylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact mechanism of action would require detailed studies, including binding assays and molecular modeling, to identify the key interactions and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N,N’-bis(3-methylphenyl)-N,N’-diphenylbenzidine: A related compound with similar structural features but different functional groups.

    N,N’-diphenyl-N,N’-bis(3-methylphenyl)-1,1’-biphenyl-4,4’-diamine: Another compound with a similar core structure but different substituents.

Uniqueness

N,N’-bis(3,4-dimethylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide stands out due to its specific combination of functional groups and structural features, which confer unique chemical and physical properties. These properties make it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C27H25N3O5S2

Molecular Weight

535.6 g/mol

IUPAC Name

6-N,8-N-bis(3,4-dimethylphenyl)-2-oxo-1H-benzo[cd]indole-6,8-disulfonamide

InChI

InChI=1S/C27H25N3O5S2/c1-15-8-10-19(12-17(15)3)29-36(32,33)23-14-24(26-25-21(23)6-5-7-22(25)27(31)28-26)37(34,35)30-20-11-9-16(2)18(4)13-20/h5-14,29-30H,1-4H3,(H,28,31)

InChI Key

KQRDJSUQTAPXKL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC(=C3C4=C2C=CC=C4C(=O)N3)S(=O)(=O)NC5=CC(=C(C=C5)C)C)C

Origin of Product

United States

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